molecular formula C21H21Cl2N3O3 B607434 Fenaminstrobin CAS No. 366815-39-6

Fenaminstrobin

Cat. No. B607434
M. Wt: 434.317
InChI Key: RBWGTZRSEOIHFD-UHUFKFKFSA-N
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Description

Fenaminstrobin is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2E)- {2- [ ( { (E)- [ (3E)-4- (2,6-dichlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl} (methoxyimino)acetic acid with the amino group of methylamine . It is a broad-spectrum fungicide .


Synthesis Analysis

The synthesis of Fenaminstrobin involves the condensation of the carboxy group of (2E)- {2- [ ( { (E)- [ (3E)-4- (2,6-dichlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl} (methoxyimino)acetic acid with the amino group of methylamine .


Molecular Structure Analysis

The molecular formula of Fenaminstrobin is C21H21Cl2N3O3 . The molecular weight is 434.3 g/mol . The structure includes an oxime O-ether, a monocarboxylic acid amide, an olefinic compound, a dichlorobenzene, an amide fungicide, and a methoxyiminoacetamide strobilurin antifungal agent .


Chemical Reactions Analysis

Fenaminstrobin is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2E)- {2- [ ( { (E)- [ (3E)-4- (2,6-dichlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl} (methoxyimino)acetic acid with the amino group of methylamine .


Physical And Chemical Properties Analysis

Fenaminstrobin has a molecular weight of 434.3 g/mol . The molecular formula is C21H21Cl2N3O3 . The compound is an oxime O-ether, a monocarboxylic acid amide, an olefinic compound, a dichlorobenzene, an amide fungicide, and a methoxyiminoacetamide strobilurin antifungal agent .

Scientific Research Applications

  • Fungicidal Activities : A study by Tian et al. (2015) focused on the synthesis and evaluation of fungicidal activities of certain compounds, comparing them to fenaminstrobin. They found that some synthesized compounds showed good in vitro fungicidal activity against P. oryzae, with fenaminstrobin used as a control compound.

  • Residue Behavior and Safety Evaluation : You et al. (2017) developed a method for analyzing fenaminstrobin in peanuts and soil, focusing on its residue behavior and safety evaluation in peanut field ecosystems. Their study concluded that fenaminstrobin's residues in peanuts were below harmful levels, indicating negligible risk to humans at recommended dosages (You et al., 2017).

  • Detection Method for Related Compounds : Karimi-Maleh et al. (2021) presented a novel detection method for fenamiphos, an organophosphorus insecticide, which is related to fenaminstrobin. They developed a molecular imprinted electrochemical sensor, highlighting the need for sensitive detection methods for such compounds (Karimi-Maleh et al., 2021).

Safety And Hazards

The risk posed by Fenaminstrobin exposure at the recommended dosage is negligible to humans, depending on the risk quotient .

properties

IUPAC Name

(2E)-2-[2-[[(E)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O3/c1-14(11-12-17-18(22)9-6-10-19(17)23)25-29-13-15-7-4-5-8-16(15)20(26-28-3)21(27)24-2/h4-12H,13H2,1-3H3,(H,24,27)/b12-11+,25-14+,26-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWGTZRSEOIHFD-UHUFKFKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C=CC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=CC=C1/C(=N\OC)/C(=O)NC)/C=C/C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058071
Record name Fenaminstrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenaminstrobin

CAS RN

366815-39-6
Record name Fenaminstrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366815-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenaminstrobin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366815396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenaminstrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-2-[2-[[(E)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENAMINSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q1G2509XK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
85
Citations
茹李军 - Journal of Agriculture, 2016 - nxxb.caass.org.cn
… Field efficacy tests showed that the control effect of 24% fenaminstrobin·… % fenaminstrobin·difenoconazole SC at the concentration of 200- 400 mg/L. The mixtures of …
Number of citations: 2 nxxb.caass.org.cn
X You, C Sui, Y Li, X Wang, J Xu, X Zheng… - International Journal …, 2017 - Taylor & Francis
… and the MRL for fenaminstrobin in other crops (the MRLs of fenaminstrobin in rice and … the temporary MRL of fenaminstrobin in peanut kernels. Traces of fenaminstrobin in peanut plant, …
Number of citations: 2 www.tandfonline.com
JF Wang, ZG Shan, ZN Li, NG Si - … of Plant Protection in 2015, Jilin …, 2015 - cabdirect.org
A field trial was conducted in Shenyang, Liaoning, China, to study the effect of 20% fenaminstrobin-tebuconazole (FT) suspending agent at 50, 100 and 200 mg/litre on controlling …
Number of citations: 0 www.cabdirect.org
D Liping, F Xiang, WU Wenfan - 农药学学报, 2013 - nyxxb.cn
… -1.00 mg/L for fenaminstrobin with correlation coefficient not … The average recoveries of fenaminstrobin from blank samples … The fragmentation mechanism of fenaminstrobin was also …
Number of citations: 2 www.nyxxb.cn
Y Chen, XS Zheng, ZN Zhang, ZN Li, SM Zhang - China Vegetables, 2016 - cabdirect.org
… containing fenaminstrobin and … fenaminstrobin and propineb 60% WG (mass ratios 1: 9) on tomato early blight was also evaluated. The results showed that the EC 50 of fenaminstrobin …
Number of citations: 0 www.cabdirect.org
X Zheng, L Ru, Y Zhang, X Zhang… - Agricultural Science …, 2015 - search.proquest.com
… of fenaminstrobin and pyraoxystrobin for maximum effect on tomato maybe also lower than 667 mg/L. [Conclusion] The study suggested that enotroburin, fenaminstrobin… Fenaminstrobin …
Number of citations: 3 search.proquest.com
Y Duan, W Xin, F Lu, T Li, M Li, J Wu, J Wang… - Pesticide biochemistry …, 2019 - Elsevier
Target leaf spot caused by Corynespora cassiicola is an economically important foliar disease on cucumber. In recent years, this disease has caused a serious problem on greenhouse-…
Number of citations: 48 www.sciencedirect.com
Y Duan, F Lu, Z Zhou, H Zhao, J Zhang, Y Mao… - Journal of Hazardous …, 2020 - Elsevier
… Except for fenaminstrobin and … fenaminstrobin was much wider due to high EC 50 values for coumoxystrobin (up to 0.9855 μg mL −1 for the tested strain FaR-17) and fenaminstrobin (up …
Number of citations: 48 www.sciencedirect.com
L Tian, C Cui, C Zhu, HH Yang, JQ Li, WG Zhao - RSC advances, 2015 - pubs.rsc.org
… For example, compounds 2d and 2e gave fungicidal activities of 50% at a concentration of 0.9 μg mL−1, whilst the control compound fenaminstrobin gave 80% activity at the same …
Number of citations: 2 pubs.rsc.org
LF Wang, CM Li, J Xu, H Li, H Su, J Wang… - Se pu= Chinese …, 2018 - europepmc.org
… (coumoxystrobin, tricyclopyricarb, picoxystrobin, fluoxastrobin, trifloxystrobin, E-metominostrobin, kresoxim-methyl, dimoxystrobin, orysastrobin, pyraoxystrobin and fenaminstrobin) in …
Number of citations: 7 europepmc.org

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